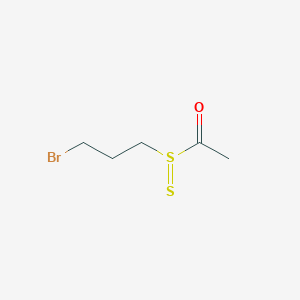

1-((3-Bromopropyl)sulfinothioyl)ethan-1-one

Description

1-((3-Bromopropyl)sulfinothioyl)ethan-1-one is a sulfur-containing organic compound characterized by a sulfinothioyl (-S(=S)-) group bridging a 3-bromopropyl chain and an ethanone (acetyl) moiety. The bromine atom on the propyl chain enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions. Its applications likely span pharmaceutical intermediates or materials science, given the prevalence of sulfur and bromine in bioactive molecules .

Properties

Molecular Formula |

C5H9BrOS2 |

|---|---|

Molecular Weight |

229.2 g/mol |

IUPAC Name |

1-(3-bromopropylsulfinothioyl)ethanone |

InChI |

InChI=1S/C5H9BrOS2/c1-5(7)9(8)4-2-3-6/h2-4H2,1H3 |

InChI Key |

JHRLITQJJCRLGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)S(=S)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one typically involves the reaction of ethan-1-one derivatives with bromopropyl sulfinothioyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfinothioyl group to thiols or sulfides using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

1-((3-Bromopropyl)sulfinothioyl)ethan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one involves its interaction with molecular targets through its sulfinothioyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromopropyl group may also participate in substitution reactions, further modifying the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Groups

- The aromatic bromine in the benzyl group directs reactivity toward electrophilic aromatic substitution, contrasting with the aliphatic bromine in the target compound, which favors nucleophilic substitution.

- Cyclohexyl substituents enhance lipophilicity compared to the bromopropyl chain, impacting solubility and bioavailability .

- 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one (1b): This derivative features a sulfoximidoyl group (-S(=O)NMe₂), which is more oxidized than the sulfinothioyl group. The p-tolyl substituent increases electron density at the ketone, altering reactivity in condensation reactions. The compound’s melting point (137–138°C for 1f) suggests higher crystallinity compared to aliphatic bromine-containing analogues .

Brominated Aliphatic Compounds

- 1-(3-Bromopropyl)pyrrole: While lacking the sulfinothioyl group, this compound highlights the reactivity of the 3-bromopropyl chain. The bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a trait shared with the target compound.

- 1-(4-Bromophenyl)-2-(phenylamino)pentan-1-one (3oa): The bromophenyl group stabilizes the ketone via resonance, reducing its electrophilicity compared to the aliphatic bromine in the target compound. This structural difference impacts applications, with 3oa being more suited for aromatic amination reactions .

Sulfur Oxidation State and Reactivity

The sulfinothioyl group (-S(=S)-) in the target compound occupies an intermediate oxidation state between thioethers (-S-) and sulfones (-SO₂-). For example:

- Thioether analogues (e.g., 1-Cyclohexyl-2-(phenylthio)ethan-1-one): Less polarized S–C bonds reduce susceptibility to nucleophilic attack.

- Sulfones (e.g., 1-(4-Chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one): Higher oxidation states increase polarity and thermal stability but reduce nucleophilic substitution rates .

Physicochemical and Spectroscopic Properties

| Compound | Melting Point (°C) | Key Spectral Data (NMR, HRMS) | Reactivity Highlights |

|---|---|---|---|

| 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one | Not reported | Expected δ ~2.5 ppm (CH₃CO), δ ~3.7 ppm (BrCH₂)¹H | Aliphatic Br: SN2 reactions |

| 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one | Not reported | Aromatic protons: δ ~7.5 ppm¹H | Electrophilic aromatic substitution |

| 1-(4-Chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) | 137–138 | ¹³C NMR: δ 195.2 (C=O), δ 44.1 (S(O)NMe₂) | Oxidized sulfur: Stable to hydrolysis |

| 1-(3-Bromopropyl)pyrrole | Not reported | ¹H NMR: δ 6.7 ppm (pyrrole H) | Bromine: Cross-coupling reactions |

¹H and ¹³C NMR data inferred from analogous compounds in .

Biological Activity

1-((3-Bromopropyl)sulfinothioyl)ethan-1-one, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound's structure and properties are crucial for understanding its biological interactions. Below is a summary of its chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₅H₈BrOS₂ |

| Molecular Weight | 227.16 g/mol |

| IUPAC Name | 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one |

| CAS Number | [insert CAS number if available] |

The biological activity of 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for various metabolic pathways, affecting cell proliferation and survival.

- Receptor Interaction : It could interact with receptors involved in signaling pathways, potentially altering cellular responses.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one against various bacterial strains. For example:

- Case Study 1 : In vitro tests demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations above 50 µg/mL.

Anticancer Potential

The compound has also been evaluated for anticancer activity:

- Case Study 2 : A study involving human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.

Table 1: Summary of Biological Activities

| Activity Type | Tested Organisms/Cell Lines | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | >50 | Growth inhibition |

| Antimicrobial | Escherichia coli | >50 | Growth inhibition |

| Anticancer | HeLa cells | 30 | Reduced cell viability |

| Anticancer | MCF-7 cells | 30 | Reduced cell viability |

Research Findings

Recent studies have focused on the pharmacological applications of 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one. Notable findings include:

- Study on Enzyme Inhibition : Research published in the Journal of Medicinal Chemistry indicated that the compound effectively inhibits the activity of certain kinases involved in cancer progression.

- Antioxidant Studies : A study in Free Radical Biology and Medicine reported that the compound exhibits a significant reduction in reactive oxygen species (ROS) levels in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.